4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,5-dimethoxybenzoate
Description
The compound 4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,5-dimethoxybenzoate (CAS: 877642-71-2) is a synthetic small molecule with a molecular formula of C₂₂H₁₇N₃O₇S₃ and a molecular weight of 531.58 g/mol . Its structure integrates a 4H-pyran-4-one core linked to a thiophene-2-amido-substituted 1,3,4-thiadiazole moiety via a sulfanylmethyl bridge, esterified with a 3,5-dimethoxybenzoate group.
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O7S3/c1-29-13-6-12(7-14(8-13)30-2)20(28)32-17-10-31-15(9-16(17)26)11-34-22-25-24-21(35-22)23-19(27)18-4-3-5-33-18/h3-10H,11H2,1-2H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEKUUKOWMAGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been studied for their inhibitory effects onHIV-1 integrase , a key enzyme in the replication cycle of the human immunodeficiency virus.
Mode of Action
This step is crucial for the incorporation of viral DNA into human chromosomal DNA, making it a significant target for antiretroviral therapy.
Biological Activity
The compound 4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,5-dimethoxybenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 515.6 g/mol. The structure features a pyran ring, thiadiazole moiety, and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 515.6 g/mol |
| CAS Number | 896017-15-5 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structural features. For instance, derivatives of 1,3,4-thiadiazole and oxadiazole have shown significant activity against various bacterial strains including Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans . The compound may exhibit similar properties due to its thiadiazole component.
Anticancer Properties
Research indicates that compounds containing pyran and thiadiazole rings have been evaluated for anticancer activity. For example, certain derivatives have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific effects of This compound on cancer cells remain to be extensively studied.
Anti-inflammatory Effects
Compounds similar to this structure have also been investigated for their anti-inflammatory properties. Thiadiazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes, suggesting a potential role in treating inflammatory diseases .
Synthesis and Evaluation
A study involving the synthesis of related pyrano-thiadiazole compounds demonstrated their biological activities through in vitro assays. These compounds were tested for antibacterial efficacy against Staphylococcus aureus and Escherichia coli, showing promising results .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of similar compounds to target proteins involved in bacterial cell wall synthesis. This computational approach helps in understanding the mechanism of action and optimizing the structure for enhanced activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfur-containing heterocyclic derivatives. Below is a detailed comparison with analogous compounds based on structural motifs, synthesis, and hypothesized bioactivity:
Structural Analogues from Thiophene-Thiadiazole Hybrids
describes thieno[3,2-d]pyrimidine sulfonamide derivatives (e.g., compounds 5a-c), which share structural similarities with the target compound, such as:
- Thiophene backbone : Critical for π-π stacking interactions in biological systems.
- Substituent diversity : The target compound features a 3,5-dimethoxybenzoate ester , while 5a-c incorporate 4-chlorophenyl and sulfonamide groups .
Key differences :
- The sulfanylmethyl bridge in the target compound could increase conformational flexibility relative to the rigid thieno-pyrimidine core in 5a-c .
Hypothesized Bioactivity
While bioactivity data for the target compound is unavailable, structural parallels to known bioactive compounds suggest plausible mechanisms:
- Thiadiazole-thiophene hybrids : Often exhibit antimicrobial and anticancer activities due to interactions with enzymes like thymidylate synthase .
- Methoxybenzoate esters : Found in plant-derived biomolecules (e.g., resveratrol derivatives), which are associated with antioxidant and anti-inflammatory properties .
Physicochemical Properties
A comparative analysis of key properties is outlined below:
Q & A
Q. What are the common synthetic routes for constructing the thiadiazole and pyran core in this compound?
The synthesis typically involves sequential heterocyclic formation and functionalization. For the 1,3,4-thiadiazole ring, intermolecular cyclization of thiosemicarbazides with carboxylic acid derivatives (e.g., using POCl₃ as a dehydrating agent) is common . The pyran ring can be formed via cyclocondensation of diketones with aldehydes or via Knorr-type reactions. Thiophene-2-carboxamide is introduced through amide coupling (e.g., EDC/HOBt). The final esterification with 3,5-dimethoxybenzoic acid employs DCC/DMAP or acid chlorides .
Q. How is spectroscopic characterization (NMR, MS, XRD) applied to confirm the structure?
- NMR : H and C NMR identify substituents (e.g., methoxy groups at δ ~3.8 ppm, thiophene protons at δ ~7.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns (e.g., loss of the benzoate group).
- X-ray Crystallography : SHELXL refines crystal structures to validate bond lengths/angles, especially for the thiadiazole and pyran moieties .
Q. What solvent systems are optimal for purification via column chromatography?
Polar aprotic solvents (e.g., ethyl acetate/hexane gradients) are effective due to the compound’s moderate polarity. Silica gel (60–120 mesh) with 2–5% methanol in dichloromethane can resolve ester and amide derivatives .
Q. How are solubility and stability assessed for this compound in biological assays?
Solubility is tested in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4). Stability is monitored via HPLC at 25°C/37°C over 24–72 hours, tracking degradation peaks at λ = 254 nm .
Q. What role do the 3,5-dimethoxybenzoate and thiophene groups play in reactivity?
The electron-rich methoxy groups enhance ester hydrolysis resistance, while the thiophene amide contributes to π-π stacking in solid-state packing and potential biological target interactions .
Advanced Questions
Q. How can conflicting crystallographic data on analogous compounds guide refinement of this structure?
Discrepancies in bond angles (e.g., C-S-C in thiadiazole) may arise from torsional strain. Using SHELXL’s TWIN/BASF commands for twinned crystals and integrating Hirshfeld surface analysis resolves such issues . Comparative studies of related pyran-thiadiazole derivatives (e.g., Acta Cryst. E reports) provide reference metrics .
Q. What computational strategies predict bioactivity against antimicrobial targets?
Molecular docking (AutoDock Vina) against E. coli DNA gyrase (PDB: 1KZN) or fungal CYP51 (PDB: 5FSA) identifies binding affinities. DFT calculations (B3LYP/6-31G*) optimize the thiophene-thiadiazole conformation for H-bonding and hydrophobic interactions .
Q. How do substituent modifications (e.g., replacing thiophene with furan) impact biological activity?
Structure-activity relationship (SAR) studies show that thiophene’s sulfur enhances lipophilicity and membrane penetration compared to furan. Bioassay data (MIC values) for analogs are statistically analyzed using ANOVA to validate trends .
Q. What experimental controls address false positives in antioxidant activity assays (e.g., DPPH)?
Include ascorbic acid as a positive control and test for thiol-group interference (e.g., using Ellman’s reagent). LC-MS monitors compound integrity post-assay to rule out autoxidation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
